molecular formula C6H11NO B7967675 3-Azabicyclo[4.1.0]heptan-5-ol

3-Azabicyclo[4.1.0]heptan-5-ol

Cat. No.: B7967675
M. Wt: 113.16 g/mol
InChI Key: VVDPDLXXWJNFLB-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-5-ol is a bicyclic amine-alcohol compound characterized by a fused cyclohexane-cyclopropane ring system with a nitrogen atom at position 3 and a hydroxyl group at position 5. Its rigid bicyclic structure and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing iminosugars and bioactive molecules. Derivatives of this compound, such as tert-butyl-protected variants (e.g., CAS 134575-14-7), are widely used as building blocks in drug discovery due to their stereochemical complexity and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-7-2-4-1-5(4)6/h4-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDPDLXXWJNFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(CNC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-5-ol can be achieved through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another method includes the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[4.1.0]heptan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-Azabicyclo[4.1.0]heptan-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Azabicyclo[4.1.0]heptan-5-ol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

The structural and functional diversity of azabicyclo compounds allows for tailored applications in medicinal chemistry. Below is a detailed comparison of 3-Azabicyclo[4.1.0]heptan-5-ol with analogous bicyclic systems:

Structural Variations in Ring Systems
Compound Name Ring System Key Substituents CAS Number Molecular Formula Molecular Weight
This compound [4.1.0] -OH at C5, -N at C3 1895750-46-5* C₆H₁₁NO 129.16
3-Azabicyclo[3.2.0]heptan-6-ol [3.2.0] -OH at C6, -N at C3 1375065-64-7 C₆H₁₁NO 129.16
6-Oxa-3-azabicyclo[3.1.1]heptane [3.1.1] -O- at C6, -N at C3 Not provided C₆H₁₁NO 129.16
3-Azabicyclo[5.1.0]octan-5-ol [5.1.0] -OH at C5, -N at C3 1801454-73-8 C₇H₁₃NO 143.19
4-Thia-1-azabicyclo[3.2.0]heptane [3.2.0] -S- at C4, -N at C1 Not provided C₅H₉NS 115.20

Notes:

  • The [5.1.0] system (octane derivative) offers increased conformational flexibility .
  • Heteroatom Effects : The 4-thia analog () replaces a carbon with sulfur, altering electronic properties and enhancing stability in acidic environments . The 6-oxa variant () introduces an oxygen atom, which may improve hydrogen-bonding capacity .
Functional Group Modifications
Derivative Name Substituents Application Synthesis Method
tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate -Boc protection at N3 Building block for peptide mimics Boc-deprotection via TFA/MeOH
7-(Hydroxymethyl)-4-methyl derivative () -CH₂OH at C7, -CH₃ at C4 Iminosugar precursor TFA-mediated deprotection
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane -Aryl group at C3 Potential CNS-active agent Mitsunobu reaction, HPLC purification

Key Observations :

  • Boc-Protected Derivatives (e.g., CAS 2102973-67-9) are favored for their stability in solid-phase synthesis, whereas hydroxymethyl groups () enhance solubility in polar solvents .
  • Aryl-Substituted Analogs () exhibit higher purity (>97.5%) due to optimized purification protocols, suggesting advantages in large-scale production .
Pharmacological and Physicochemical Properties
  • Crystallinity : The 4-thia-1-azabicyclo[3.2.0]heptane derivative () meets pharmacopeial crystallinity standards, critical for formulation stability .
  • Bioactivity : The [5.1.0] octane derivative () is under investigation as a chiral scaffold for kinase inhibitors, leveraging its larger ring for target binding .
  • Solubility : Hydroxyl-bearing derivatives (e.g., this compound) demonstrate superior aqueous solubility compared to tert-butyl-protected variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-5-ol
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[4.1.0]heptan-5-ol

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